molecular formula C18H14BrClN2O3 B2939614 3-(2-bromo-4,6-dimethoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide CAS No. 1394799-32-6

3-(2-bromo-4,6-dimethoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide

Cat. No. B2939614
CAS RN: 1394799-32-6
M. Wt: 421.68
InChI Key: QRTCVDBLILZLQD-UHFFFAOYSA-N
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Description

3-(2-bromo-4,6-dimethoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BRD0705 and is used in the development of various drugs and therapies.

Scientific Research Applications

Synthesis Methods and Derivatives

The compound 3-(2-bromo-4,6-dimethoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide and its analogs have been explored in various synthetic methods. For example, the reaction of 3-aryl-2-cyanoprop-2-enethioamides with bromonitromethane leads to oxidative dimerization products useful in the synthesis of functionalized 1,2,4-thiadiazoles (Dotsenko & Krivokolysko, 2014). Additionally, the synthesis and properties of 2-phenylpyrroles, including analogs of this compound, have been explored for potential applications in insecticides (Li et al., 2012).

Applications in Drug Synthesis

This compound has shown relevance in the synthesis of drugs. For instance, it serves as an analog in the synthesis of the active metabolite of leflunomide, a drug known for its immunosuppressive properties (Ghosh et al., 1999).

Heterocyclic Chemistry

In heterocyclic chemistry, compounds like 3-(2-bromo-4,6-dimethoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide have been used in the synthesis of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives with potential antimicrobial activities (Gad-Elkareem et al., 2011).

Radical Cyclization Reactions

The compound has also been utilized in radical cyclization reactions. For instance, Bu3SnH-mediated radical cyclizations of related enamides have been used for constructing cephalotaxine skeletons (Taniguchi et al., 2005).

Material Science Applications

In material science, related compounds have been used in the synthesis of stereoregular polyamides, illustrating the utility of this compound class in developing new materials with specific properties (Bou et al., 1994).

properties

IUPAC Name

3-(2-bromo-4,6-dimethoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrClN2O3/c1-24-12-8-14(19)13(17(9-12)25-2)7-11(10-21)18(23)22-16-6-4-3-5-15(16)20/h3-9H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTCVDBLILZLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)C=C(C#N)C(=O)NC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-bromo-4,6-dimethoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide

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